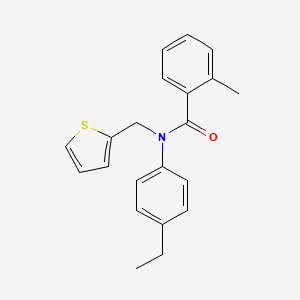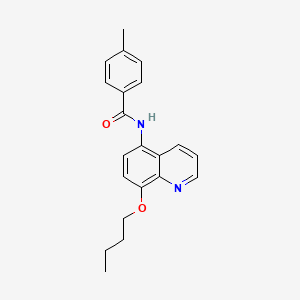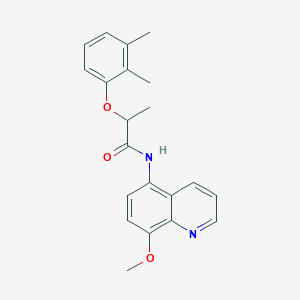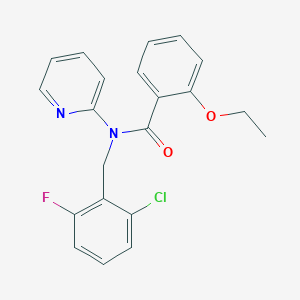![molecular formula C26H36ClNO2 B11326416 {2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE is a complex organic molecule characterized by its unique structural features. It contains a chlorophenyl group, a dimethyloxane ring, and a propan-2-yloxyphenyl group, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE typically involves multiple steps, including the formation of the oxane ring and the introduction of the chlorophenyl and propan-2-yloxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas or metal hydrides in the presence of a catalyst.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced amine derivatives, and substituted phenyl compounds.
Applications De Recherche Scientifique
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Propriétés
Formule moléculaire |
C26H36ClNO2 |
|---|---|
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-[(4-propan-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C26H36ClNO2/c1-20(2)30-23-11-9-21(10-12-23)18-28-15-13-26(14-16-29-25(3,4)19-26)17-22-7-5-6-8-24(22)27/h5-12,20,28H,13-19H2,1-4H3 |
Clé InChI |
BKLWWQLRSDDEMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CNCCC2(CCOC(C2)(C)C)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11326335.png)


![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11326354.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326375.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326390.png)

![(2-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11326393.png)
![5-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11326395.png)
![7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11326404.png)
![2-(2-chlorophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11326408.png)
![N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326430.png)
![(5Z)-5-[1-acetyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11326436.png)

